N-Methyl-N-phenyl-N'-propylurea

Description

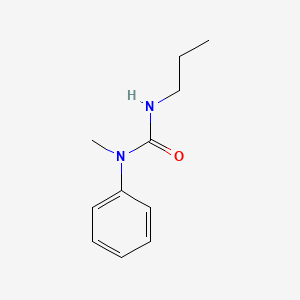

N-Methyl-N-phenyl-N'-propylurea is a urea derivative characterized by a methyl group attached to one nitrogen, a phenyl group on the adjacent nitrogen, and a propyl chain on the terminal urea nitrogen. Notably, urea derivatives are widely studied for their pharmacological properties, including kinase inhibition and metabolic regulation .

Properties

CAS No. |

63098-94-2 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

1-methyl-1-phenyl-3-propylurea |

InChI |

InChI=1S/C11H16N2O/c1-3-9-12-11(14)13(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,12,14) |

InChI Key |

NGOIMSHGDCPKRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)N(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-phenyl-N’-propylurea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of N-methyl-N-phenylamine with propyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of N-substituted ureas, including N-Methyl-N-phenyl-N’-propylurea, often involves the use of phosgene as a reagent. The reaction of N-methyl-N-phenylamine with phosgene produces the corresponding isocyanate intermediate, which then reacts with propylamine to form the desired urea derivative . This method, while efficient, requires careful handling of phosgene due to its toxicity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenyl-N’-propylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the urea group to amines.

Substitution: The phenyl and propyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-Methyl-N-phenyl-N’-propylurea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenyl-N’-propylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with protein synthesis or cell signaling pathways, resulting in antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with CPU

KRN633 (N-(2-Chloro-4-((6,7-dimethoxy-4-quinazolinyl)oxy)phenyl)-N'-propylurea)

- Structure : Contains a chloro-substituted phenyl ring and a quinazolinyloxy group, linked to a propylurea backbone.

- Function : A selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, used in cancer research.

- Key Difference : The chloro and quinazolinyloxy groups in KRN633 enable ATP-competitive binding to VEGFR-2. N-Methyl-N-phenyl-N'-propylurea’s simpler structure lacks these pharmacophores, likely limiting its kinase inhibitory activity .

Table 2: Comparison with KRN633

Chlorpropamide (N-(p-Chlorobenzenesulfonyl)-N'-propylurea)

- Structure : Includes a p-chlorobenzenesulfonyl group and a propyl chain.

- Function : A sulfonylurea antidiabetic drug that stimulates insulin secretion.

- Key Difference : The sulfonyl group in Chlorpropamide is critical for binding to pancreatic β-cell receptors. N-Methyl-N-phenyl-N'-propylurea’s lack of a sulfonyl moiety precludes this mechanism, highlighting the importance of electronegative substituents in receptor activation .

Table 3: Comparison with Chlorpropamide

n-Propylurea (CAS 627-06-5)

- Structure : Simplest analog with a single propyl chain on urea.

- Function: Used as a reactant in synthesizing A2B adenosine receptor antagonists.

- Key Difference : The absence of aromatic or complex substituents in n-propylurea results in higher water solubility (soluble in water) compared to N-Methyl-N-phenyl-N'-propylurea, which likely has reduced solubility due to its phenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.